4-Bromo-3-cyano-5-hydroxybenzoic acid
Overview
Description
4-Bromo-3-cyano-5-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom, a cyano group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-cyano-5-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-cyano-5-hydroxybenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-cyano-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-Bromo-3-cyano-5-carboxybenzoic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with an amino group using ammonia or an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as ammonia, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-3-cyano-5-carboxybenzoic acid.
Reduction: 4-Bromo-3-amino-5-hydroxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-cyano-5-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyano-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the bromine, cyano, and hydroxyl groups can influence its binding affinity and specificity for different molecular targets. The pathways involved may include inhibition of key enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-hydroxybenzoic acid: Lacks the cyano group, which may affect its reactivity and biological activity.
3-Cyano-5-hydroxybenzoic acid: Lacks the bromine atom, which may influence its chemical properties and applications.
4-Bromo-3-cyano-5-methoxybenzoic acid:
Uniqueness
4-Bromo-3-cyano-5-hydroxybenzoic acid is unique due to the combination of the bromine, cyano, and hydroxyl groups on the benzene ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-3-cyano-5-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-7-5(3-10)1-4(8(12)13)2-6(7)11/h1-2,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGHYFIPWBQPQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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